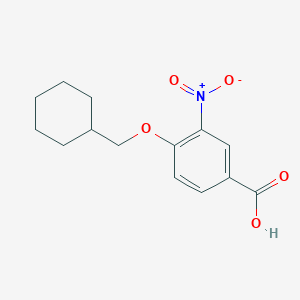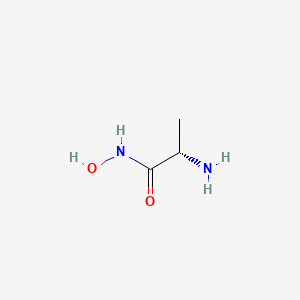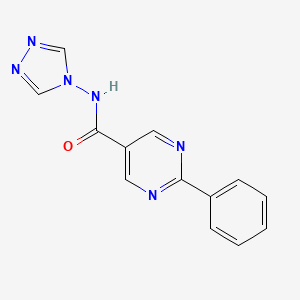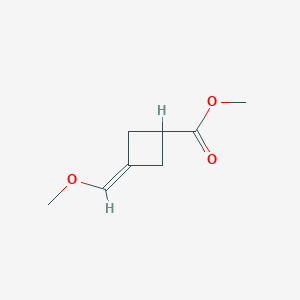
Methyl 3-(methoxymethylene)cyclobutanecarboxylate
描述
Methyl 3-(methoxymethylene)cyclobutanecarboxylate is an organic compound with a unique structure that includes a cyclobutane ring and a methoxymethylidene group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methoxymethylene)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid derivatives with methoxymethylidene reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 3-(methoxymethylene)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxymethylidene group to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Methylene derivatives.
Substitution: Various substituted cyclobutanecarboxylates.
科学研究应用
Methyl 3-(methoxymethylene)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with unique mechanisms of action.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Methyl 3-(methoxymethylene)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The methoxymethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in specific biological effects .
相似化合物的比较
Similar Compounds
Methyl 3-(benzyloxy)cyclobutanecarboxylate: This compound has a benzyloxy group instead of a methoxymethylidene group, which affects its reactivity and applications.
Methyl 3-oxocyclobutanecarboxylate: This compound contains a keto group, making it more reactive in certain chemical reactions.
Uniqueness
Methyl 3-(methoxymethylene)cyclobutanecarboxylate is unique due to its methoxymethylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of novel compounds and in the exploration of new chemical and biological pathways.
属性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
methyl 3-(methoxymethylidene)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-10-5-6-3-7(4-6)8(9)11-2/h5,7H,3-4H2,1-2H3 |
InChI 键 |
BNEDMCRMDQPLCL-UHFFFAOYSA-N |
规范 SMILES |
COC=C1CC(C1)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

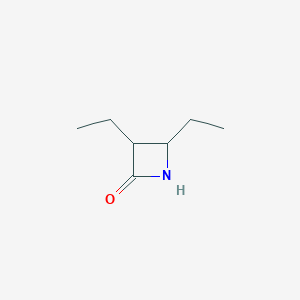
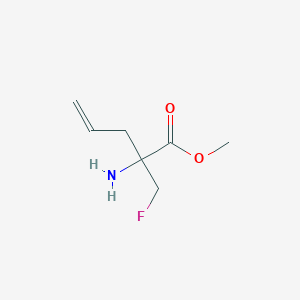
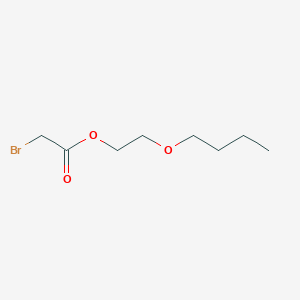
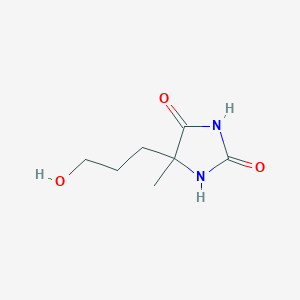
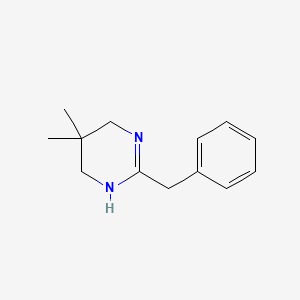
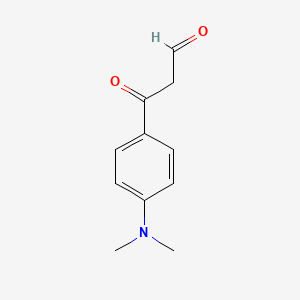

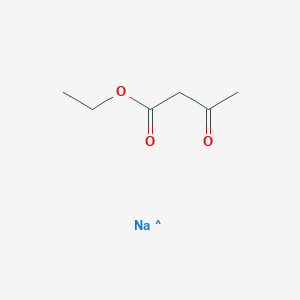
![1'-Benzyl-3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B8681486.png)
